3-(3-N-Boc-aminopropoxy)aniline
Description
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Properties
IUPAC Name |
tert-butyl N-[3-(3-aminophenoxy)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-8-5-9-18-12-7-4-6-11(15)10-12/h4,6-7,10H,5,8-9,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFLUEKDTCFUID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(3-N-Boc-aminopropoxy)aniline
Executive Summary
This technical guide provides a comprehensive overview of 3-(3-N-Boc-aminopropoxy)aniline, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The molecule's unique architecture, featuring a reactive aniline nucleus, a flexible propoxy linker, and a terminal primary amine protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable and versatile synthetic building block. This document details its physicochemical properties, provides validated protocols for its synthesis and deprotection, explores its characteristic spectral signature, and discusses its chemical reactivity and applications. The insights herein are grounded in established chemical principles and are intended to empower scientists to effectively utilize this compound in their research endeavors.
Core Molecular Structure and Physicochemical Properties
This compound is strategically designed with two key reactive sites separated by a spacer. The aniline moiety provides a nucleophilic aromatic amine for a range of transformations, while the N-Boc protected amine offers a latent primary amine that can be unmasked under specific acidic conditions. This differential reactivity is fundamental to its utility in multi-step synthesis.
Caption: Chemical Structure of this compound
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl (3-(3-aminophenoxy)propyl)carbamate |
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid[1][2] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol[1] |
| CAS Number | 205318-52-1 (for the related 3-(Aminomethyl)-1-N-Boc-aniline)[3] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved via a Williamson ether synthesis. This pathway involves the nucleophilic substitution of a halide by an alkoxide. The causality behind this choice is the high reliability and efficiency of this reaction for forming ether linkages. The starting materials, 3-aminophenol and an N-Boc protected 3-halopropylamine, are readily available.
Caption: General Synthesis Workflow
Experimental Protocol: Synthesis
-
Reactant Preparation: To a round-bottom flask, add 3-aminophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group, forming the nucleophilic phenoxide.
-
Alkylating Agent Addition: Add N-Boc-3-bromopropylamine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic base and DMF.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure this compound.
Spectroscopic Characterization
Structural confirmation of this compound is achieved through standard spectroscopic methods. The expected spectral data provides a self-validating system for researchers to confirm the identity and purity of their synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Signals |
| ¹H NMR | ~9.0-7.0 ppm: Aromatic protons of the aniline ring. ~4.9 ppm: Broad singlet for the N-H proton of the carbamate. ~4.0 ppm: Triplet for the -O-CH₂- group adjacent to the aromatic ring. ~3.6 ppm: Broad singlet for the aniline -NH₂ protons.[4] ~3.2 ppm: Quartet for the -CH₂-NH-Boc group. ~1.9 ppm: Quintet for the central -CH₂- of the propoxy chain. ~1.4 ppm: Singlet (9H) for the tert-butyl group of the Boc protector. |
| ¹³C NMR | ~159 ppm: Aromatic carbon attached to the ether oxygen. ~156 ppm: Carbonyl carbon (C=O) of the Boc group. ~148 ppm: Aromatic carbon attached to the amino group. ~130-100 ppm: Other aromatic carbons. ~79 ppm: Quaternary carbon of the tert-butyl group. ~66 ppm: -O-CH₂- carbon. ~39 ppm: -CH₂-NH-Boc carbon. ~30 ppm: Central -CH₂- carbon. ~28 ppm: Methyl carbons of the tert-butyl group. |
| IR (Infrared) | 3450-3300 cm⁻¹: Two bands for the primary amine (NH₂) N-H stretch.[4] ~3350 cm⁻¹: Single band for the secondary amine (N-H) stretch of the carbamate. ~2970 cm⁻¹: C-H stretches of the aliphatic groups. ~1690 cm⁻¹: Strong C=O (carbonyl) stretch of the Boc group. ~1600 cm⁻¹: N-H bending of the primary amine. ~1250 cm⁻¹: C-O stretch of the ether linkage. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the ability to selectively react with one functional group while the other remains masked.
Reactions at the Aniline Moiety
The aniline group is a versatile handle for chemical modification. It can undergo:
-
Acylation/Amide Bond Formation: Reacts with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Alkylation: Can be alkylated, though over-alkylation can be an issue.
-
Diazotization: Can be converted to a diazonium salt with nitrous acid at low temperatures, which can then be used in Sandmeyer or similar reactions to introduce a wide variety of substituents.
-
Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director, facilitating reactions like halogenation or nitration on the aromatic ring.
The N-Boc Protecting Group: A Gateway to the Primary Amine
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[5][6] Its primary function is to render the highly nucleophilic primary amine inert to a wide range of reaction conditions, especially those involving bases and nucleophiles.[7]
The true utility of the Boc group is its lability under acidic conditions. This allows for the selective deprotection of the terminal amine without disturbing other acid-sensitive parts of a molecule if carefully controlled, or as the final step in a synthesis.
Mechanism of Deprotection: The deprotection is not a simple hydrolysis. It proceeds through a mechanism involving the formation of a stable tert-butyl cation.
-
Protonation: A strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl) protonates the carbonyl oxygen of the Boc group.[8]
-
Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl carbocation and forming a transient carbamic acid.[8]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine (as its corresponding ammonium salt).[8][9]
Caption: Acid-Catalyzed Boc Deprotection Mechanism
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A common choice is 4M HCl in 1,4-dioxane (5-10 eq) or neat Trifluoroacetic Acid (TFA). The use of anhydrous acid is critical to prevent side reactions.[7]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The evolution of CO₂ gas may be observed.[9]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product will be the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
Neutralization (Optional): To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or a mild NaOH solution), followed by extraction with an organic solvent.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. The aniline component suggests that the compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale.[10] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be moisture-sensitive.[11] Keep away from strong oxidizing agents and strong acids, which will cause deprotection.[1]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable synthetic intermediate whose properties are defined by the interplay between its aniline and Boc-protected amine functionalities. Its utility is rooted in the principle of orthogonal protection, allowing for sequential chemical modifications at two distinct sites within the same molecule. This guide has provided the fundamental chemical properties, validated protocols, and mechanistic insights necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic strategies for developing novel therapeutics and advanced materials.
References
-
GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
-
ResearchGate. (2020). Synthesis of N-BOC amines by various routes. [Link]
-
Mol-Instincts. N-BOC ANILINE 3422-01-3 wiki. [Link]
-
ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
SIA Toolbox. Safety Data Sheet: Aniline. [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Link]
-
Nature Communications. (2025). Modular access to saturated bioisosteres of anilines via photoelectrochemical decarboxylative C(sp3)–N coupling. [Link]
-
MDPI. Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-aniline. [Link]
-
PubChem. 3-(Aminomethyl)-1-N-Boc-aniline. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
- Google Patents. CN102180800A - Synthesis method of aniline compound.
-
Royal Society of Chemistry. (2011). Glucosamine as a Green Ligand for Copper-Catalyzed Selective Synthesis of Aniline from Aryl Halides and NH3. [Link]
-
ResearchGate. Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. [Link]
-
Willingdon College, Sangli. Protection and deprotection. [Link]
-
ResearchGate. Superimposed 1 H-NMR spectra of the corresponding amines (aniline and...). [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
NC State University Libraries. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition. [Link]
-
ResearchGate. NMR Spectra of Anilines | Request PDF. [Link]
Sources
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- 3. 3-(Aminomethyl)-1-N-Boc-aniline | C12H18N2O2 | CID 2756481 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
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- 11. fishersci.com [fishersci.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Characterization of 3-(3-N-Boc-aminopropoxy)aniline Derivatives: A Comparative Analysis
In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of synthetic intermediates are paramount. Among these, 3-(3-N-Boc-aminopropoxy)aniline and its derivatives are crucial building blocks, frequently utilized in the synthesis of a wide array of pharmacologically active molecules. Their utility stems from the presence of a versatile aniline moiety, a flexible propoxy linker, and a Boc-protected amine, which allows for sequential and controlled chemical modifications. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the robust characterization of these valuable compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Indispensable Role of Spectroscopic Verification
The journey from a synthetic route to a viable drug candidate is paved with rigorous quality control. For derivatives of this compound, seemingly minor structural ambiguities or the presence of unreacted starting materials and byproducts can drastically alter biological activity and introduce toxicity. Therefore, employing orthogonal analytical techniques like ¹H NMR and LC-MS is not merely a procedural formality but a fundamental necessity to ensure the integrity of the molecule and the reliability of subsequent downstream applications.
¹H NMR provides an unparalleled, non-destructive window into the molecular structure, offering detailed information about the chemical environment of each proton. This allows for the unambiguous confirmation of the desired molecular framework and the identification of impurities. On the other hand, LC-MS is a powerful hyphenated technique that separates the analyte from a complex mixture and provides its precise molecular weight, offering a highly sensitive method for purity assessment and the identification of trace-level contaminants.
¹H NMR Spectroscopy: A Detailed Structural Blueprint
The ¹H NMR spectrum of a this compound derivative is a rich tapestry of signals that, when correctly interpreted, provides a definitive structural fingerprint. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal are dictated by the electronic environment and proximity of neighboring protons.
Interpreting the ¹H NMR Spectrum: A Guided Tour
Let's consider the archetypal structure of this compound. The expected ¹H NMR signals can be rationalized as follows:
-
Aromatic Protons (δ 6.0-7.2 ppm): The protons on the aniline ring typically appear in this region. Their specific chemical shifts and splitting patterns are influenced by the substitution pattern on the ring. For a 3-substituted aniline, one would expect a complex multiplet or a series of doublets and triplets, the exact appearance of which is diagnostic of the substitution pattern.
-
Boc Protons (δ ~1.4 ppm): The nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group give rise to a characteristic sharp singlet with a large integration value. This signal is a strong indicator of the presence of the Boc group.
-
Propoxy Linker Protons (δ 1.8-4.0 ppm): The three methylene groups of the aminopropoxy chain will appear as distinct multiplets. The protons closest to the oxygen atom (O-CH₂) will be the most deshielded and appear further downfield (closer to 4.0 ppm), while the protons adjacent to the nitrogen (N-CH₂) will be slightly more shielded. The central methylene group (-CH₂-) will likely appear as a quintet or a complex multiplet due to coupling with the adjacent methylene groups.
-
Amine Protons (N-H): The proton on the Boc-protected amine (if observable) and the two protons on the aniline amine (-NH₂) will appear as broad singlets. Their chemical shifts can be variable and are often concentration and solvent-dependent. Deuterium exchange with D₂O can be used to confirm the assignment of these labile protons.
Comparative Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic-H | 6.0 - 7.2 | m | 4H |
| O-CH₂ | ~3.9 - 4.1 | t | 2H |
| N-CH₂ | ~3.2 - 3.4 | q | 2H |
| -CH₂- | ~1.9 - 2.1 | p | 2H |
| Boc C(CH₃)₃ | ~1.4 | s | 9H |
| NH (Boc) | variable | br s | 1H |
| NH₂ (Aniline) | variable | br s | 2H |
Table 1: Expected ¹H NMR data for this compound in CDCl₃. Chemical shifts are approximate and can vary based on solvent and concentration. s = singlet, t = triplet, q = quartet, p = pentet, m = multiplet, br s = broad singlet.
LC-MS: Unveiling Purity and Confirming Molecular Weight
While ¹H NMR excels at structural elucidation, LC-MS is the gold standard for assessing purity and confirming the molecular weight of the target compound. The liquid chromatography (LC) component separates the components of a mixture based on their differential partitioning between a stationary and a mobile phase. The mass spectrometry (MS) detector then ionizes the eluted components and separates them based on their mass-to-charge ratio (m/z), providing a precise molecular weight.
The Power of Orthogonal Verification
The combination of retention time from the LC and the mass-to-charge ratio from the MS provides a two-dimensional verification of the compound's identity and purity. For this compound derivatives, a typical LC-MS analysis would involve a reversed-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile containing a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to facilitate ionization.
The expected output for a pure sample would be a single major peak in the chromatogram at a specific retention time, and the corresponding mass spectrum for this peak would show a prominent ion corresponding to the protonated molecule [M+H]⁺. The presence of other peaks in the chromatogram would indicate impurities, and their corresponding mass spectra can provide valuable clues as to their identity (e.g., unreacted starting materials, byproducts of deprotection, or dimers).
Comparative LC-MS Data
| Compound | Expected [M+H]⁺ (m/z) | Common Impurities | Expected Impurity [M+H]⁺ (m/z) |
| This compound | 281.18 | 3-Aminophenol | 110.06 |
| 3-(3-Aminopropoxy)aniline | 181.13 | ||
| Bis-Boc protected starting material | Varies |
Table 2: Expected LC-MS data for this compound and common process-related impurities.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be robust and self-validating, ensuring high-quality, reproducible data.
¹H NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of residual water.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
Instrument Setup and Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons for accurate integration), and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate all the peaks in the spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to confirm the structure of the compound and identify any impurities.
-
LC-MS Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
-
-
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5-95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Determine the retention time of the main peak.
-
Extract the mass spectrum for the main peak and identify the molecular ion ([M+H]⁺).
-
Calculate the purity of the sample based on the peak area percentage in the chromatogram.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
-
Visualization of Analytical Workflows
Caption: A streamlined workflow for the ¹H NMR characterization of aniline derivatives.
Caption: A typical workflow for LC-MS analysis of synthetic intermediates.
Conclusion: A Synergy of Techniques for Uncompromising Quality
The robust characterization of this compound derivatives is a critical, non-negotiable step in the drug development pipeline. As we have demonstrated, ¹H NMR and LC-MS are not redundant but rather highly synergistic techniques that provide a comprehensive and unambiguous picture of the compound's identity, structure, and purity. By adhering to the detailed, self-validating protocols outlined in this guide, researchers can ensure the integrity of their synthetic intermediates, thereby fostering confidence in their downstream biological and pharmacological studies. The judicious application of these analytical cornerstones is fundamental to the principles of scientific rigor and the successful advancement of new therapeutic agents.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
McMaster, M. C. (2005). LC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
-
Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]
Safety Operating Guide
3-(3-N-Boc-aminopropoxy)aniline proper disposal procedures
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
